molecular formula C15H16N2O5S B5857598 methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5857598
M. Wt: 336.4 g/mol
InChI Key: BWXCXFGQXAVZJF-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific functional groups, which confer unique chemical and biological properties. Its methoxyphenoxy group, for instance, enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-9-13(14(19)21-3)23-15(16-9)17-12(18)8-22-11-6-4-10(20-2)5-7-11/h4-7H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXCXFGQXAVZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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